PAK1 Kinase Inhibition Potency vs. Representative PAK Inhibitor Chemotypes
The target compound has been reported to inhibit PAK1 kinase activity with an IC50 value in the low micromolar range in cellular assays . In comparison, the well-characterized PAK1 inhibitor FRAX1036 exhibits a PAK1 Ki of 23 nM and IC50 of 2 nM in biochemical assays [1], while PF-3758309 shows a PAK1 Ki of 13.7 nM [1]. Although the target compound's reported potency is lower than these optimized clinical candidates, its distinct chemotype—incorporating a 4-fluorobenzenesulfonyl-thiophene-ethyl-pyrazine carboxamide scaffold absent in FRAX1036 (a benzopyrimidine derivative) and PF-3758309 (a pyrrolopyrazole)—may confer a different selectivity fingerprint relevant for chemical biology probe applications. IMPORTANT NOTE: The specific PAK1 IC50 value for this compound is cited only in vendor-provided summaries referencing unpublished studies; no peer-reviewed, primary publication containing head-to-head comparator data for this exact compound has been identified in authoritative databases. This evidence is classified as Supporting Evidence and should be independently verified before procurement decisions.
| Evidence Dimension | PAK1 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Low micromolar range (exact value not confirmed in primary literature) |
| Comparator Or Baseline | FRAX1036: PAK1 Ki = 23 nM, IC50 = 2 nM; PF-3758309: PAK1 Ki = 13.7 nM [1] |
| Quantified Difference | Target compound is approximately 100- to 1,000-fold less potent than optimized PAK1 clinical candidates in biochemical assays |
| Conditions | Target compound: cellular PAK1 inhibition assay (details not published); Comparators: biochemical kinase inhibition assays using recombinant PAK1 |
Why This Matters
Understanding the potency differential relative to known PAK1 standards is critical for selecting the appropriate tool compound for target validation studies or phenotypic screening campaigns.
- [1] Rudolph J, Crawford JJ, Hoeflich KP, Wang W. Inhibitors of p21-activated kinases (PAKs). Journal of Medicinal Chemistry. 2015; 58(1): 111-129. doi:10.1021/jm501613q. View Source
